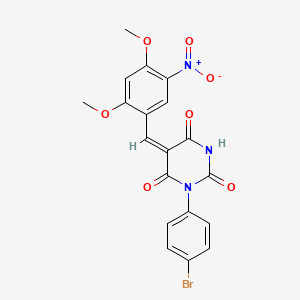![molecular formula C20H20N2O4S B11644642 (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B11644642.png)
(4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxybenzylidene group, and an ethoxyphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reacted with thiazolidinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar thiazolidinone derivatives are often synthesized using batch or continuous flow reactors. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industry, the compound’s unique properties make it suitable for applications in material science. It can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s anti-inflammatory effects may result from its interaction with inflammatory mediators or receptors.
Comparison with Similar Compounds
Similar Compounds
- (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)imino]-1,3-thiazolidin-2-one
- (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-chlorophenyl)imino]-1,3-thiazolidin-2-one
- (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-nitrophenyl)imino]-1,3-thiazolidin-2-one
Uniqueness
The uniqueness of (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, for example, may enhance its solubility or interaction with specific biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-15-8-6-14(7-9-15)21-19-18(27-20(23)22-19)12-13-5-10-16(24-2)17(11-13)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)/b18-12- |
InChI Key |
YCKBUTZZMJVJQC-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2/C(=C/C3=CC(=C(C=C3)OC)OC)/SC(=O)N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC(=C(C=C3)OC)OC)SC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644570.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11644574.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B11644575.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11644576.png)
![N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium](/img/structure/B11644579.png)
![4-{(Z)-[1-(4-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11644585.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11644595.png)

![2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11644620.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B11644623.png)
![4-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11644628.png)
![(6Z)-2-cyclohexyl-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644631.png)
